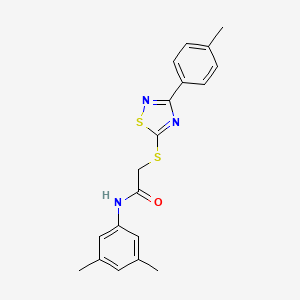

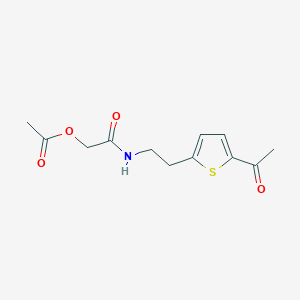

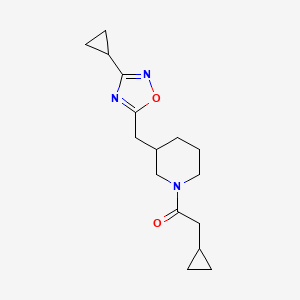

![molecular formula C16H19ClFNO3S B2592879 N-(3-クロロ-4-フルオロフェニル)-1-{7,7-ジメチル-2-オキソビシクロ[2.2.1]ヘプタン-1-イル}メタンスルホンアミド CAS No. 379248-82-5](/img/structure/B2592879.png)

N-(3-クロロ-4-フルオロフェニル)-1-{7,7-ジメチル-2-オキソビシクロ[2.2.1]ヘプタン-1-イル}メタンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of both chloro and fluoro substituents on the phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

科学的研究の応用

ヒト可溶性エポキシドヒドロラーゼの阻害剤

N-(3-クロロ-4-フルオロフェニル)-1-{7,7-ジメチル-2-オキソビシクロ[2.2.1]ヘプタン-1-イル}メタンスルホンアミド: は、高血圧、炎症、疼痛の状態の治療のための有望な標的であるヒト可溶性エポキシドヒドロラーゼ (sEH) の潜在的な阻害剤として同定されています 。阻害剤分子の親油性基に水素結合ドナーとアクセプターを導入することは、水溶性と代謝安定性を高める戦略であり、この化合物を医薬品化学におけるさらなる開発の候補としています。

複素環式化合物の合成

この化合物から誘導されたものなどの尿素は、複素環式化合物の合成のための便利な構成要素です。 これらの化合物は、幅広い生物学的活性を示し、医薬品や農薬に用途があるさまざまな複素環式構造の合成に使用されています .

農薬開発

C16H19ClFNO3Sに存在する構造断片は、農薬の用途を持つ天然化合物に見られるものと類似しています。たとえば、ピラン-2-オン誘導体は、殺菌剤や食品香味剤として使用されています。 この化合物の構造は、改善された物理的、生物学的、および環境的特性を持つ新しい農産物の開発のために探求することができます .

強心作用と心臓毒性作用

C16H19ClFNO3Sと同様のピラン-2-オン断片を含む化合物は、強心作用と心臓毒性作用を示すことが知られています。 それらは、哺乳類の心筋細胞におけるNa+、K+ ATPaseを阻害することにより作用し、イオン輸送に影響を与え、潜在的に心臓血管薬の開発のためのリードとして役立ちます .

鎮静剤開発

C16H19ClFNO3Sと同様の構造断片を含むカバラックトンは、鎮静剤として使用されています。 この化合物の改変に関する研究は、神経精神医学的治療における潜在的な用途を持つ新しい鎮静剤の開発につながる可能性があります .

酵素阻害

この化合物の構造は、炭酸脱水酵素、アルコール脱水素酵素、シトクロムCYP2E1などのさまざまな酵素の阻害に適しています。 これは、潜在的な治療的用途を持つ酵素阻害剤の設計のための貴重な足場となります .

作用機序

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide interacts with its target, sEH, by inhibiting its function . The inhibition of sEH leads to a decrease in the metabolism of epoxy fatty acids to corresponding vicinal diols .

Biochemical Pathways

The compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide affects the epoxy fatty acid metabolic pathway . By inhibiting sEH, the conversion of epoxy fatty acids to vicinal diols is reduced . This can lead to an accumulation of epoxy fatty acids, which have been shown to have anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that most highly active seh inhibitors, like this compound, are characterized by high lipophilicity and related low metabolic stability . Such compounds are also poorly soluble in water .

Result of Action

The molecular and cellular effects of the action of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide are primarily related to its inhibition of sEH . This leads to a decrease in the conversion of epoxy fatty acids to vicinal diols, resulting in an accumulation of epoxy fatty acids . These epoxy fatty acids have been shown to have anti-inflammatory and analgesic effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that the lipophilicity of seh inhibitors, like this compound, can affect their solubility and therefore their bioavailability

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines . This reaction proceeds under controlled conditions to yield the desired product in moderate to high yields (42-75%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

化学反応の分析

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide can undergo various chemical reactions, including:

- **Hydrolysis

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClFNO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-11-3-4-13(18)12(17)8-11/h3-4,8,10,19H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZMQDRHSHYFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

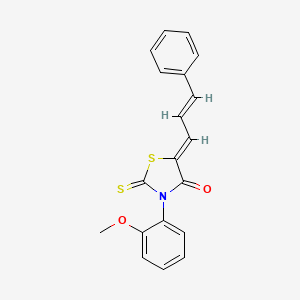

![7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B2592796.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

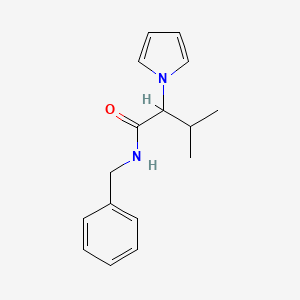

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)

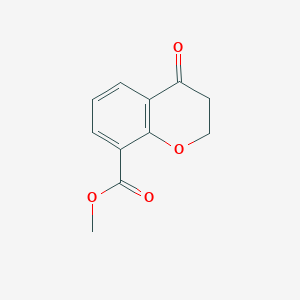

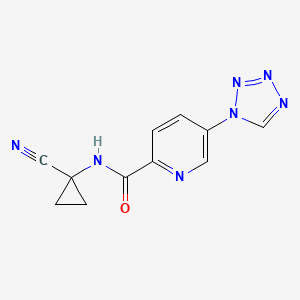

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)